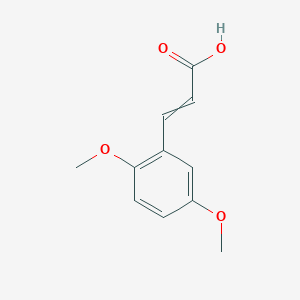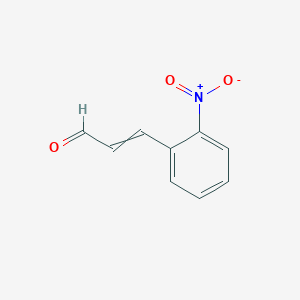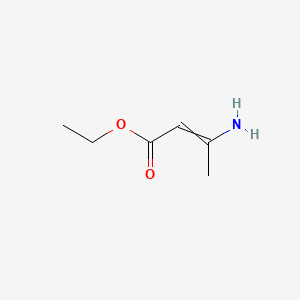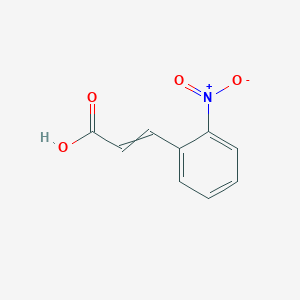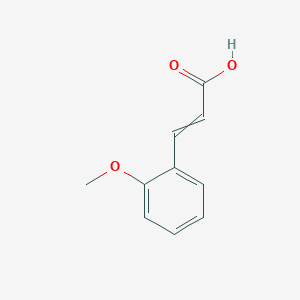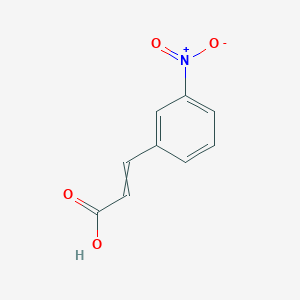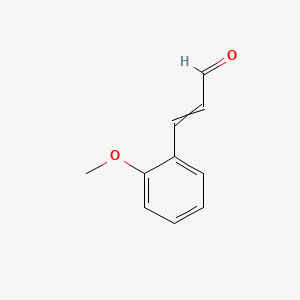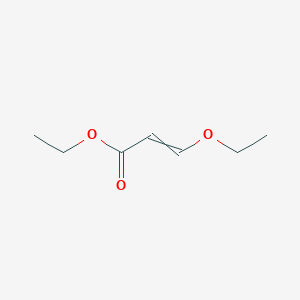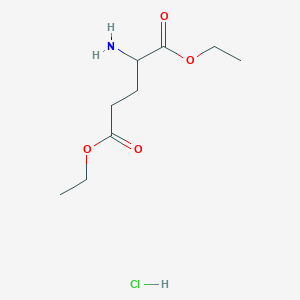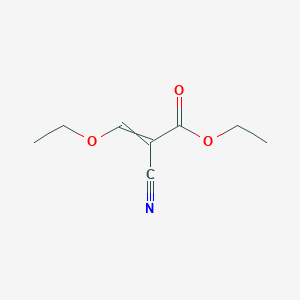
Ethyl ethoxymethylenecyanoacetate
Übersicht
Beschreibung
Ethyl ethoxymethylenecyanoacetate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl ethoxymethylenecyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl ethoxymethylenecyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Reactions with Hydrazino Derivatives
The reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivatives, studied by Saito et al. (1974), results in compounds that upon heating cyclize to produce pyrazolopyrimidine derivatives. This research contributes to understanding the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceutical research.
2. Synthesis of Substituted Pyrazoles and Pyrazolo[3,4-d]thiopyrimidines
Research conducted by Heravi et al. (2006) demonstrated the synthesis of substituted pyrazoles from ethyl ethoxymethylenecyanoacetate. This process involves microwave-assisted reactions, signifying its potential in accelerating and simplifying chemical syntheses for various applications.
3. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Younes, Abbas, and Metwally (1991) explored the reaction of ethoxymethylene cyanoacetate with triazinoindole derivatives, leading to the synthesis of ethyl-5-amino-1H-pyrazole-4-carboxylate and pyrazolo[3,4-d]pyrimidine derivatives (Younes, Abbas, & Metwally, 1991). This research highlights the compound's utility in heterocyclic chemistry, a crucial aspect of medicinal chemistry.
4. Synthesis of Pyrazolopyridine Derivatives
Kakehi et al. (1979) presented a method for synthesizing condensed pyrazolopyridine derivatives using ethyl ethoxymethylenecyanoacetate. This process involves a reaction with potassium carbonate, indicating the compound's role in creating complex heterocyclic structures (Kakehi, Ito, Watanabe, Ono, & Miyazima, 1979).
5. C-C Recyclizations in Pyrazolopyrimidines
Danagulyan et al. (2011) explored the condensation of ethyl ethoxymethylenecyanoacetate with various aminopyrazoles and triazoles. Their work focuses on the recyclization of pyrazolopyrimidines, contributing to our understanding of chemical transformations in these compounds (Danagulyan, Boyakhchyan, Danagulyan, & Panosyan, 2011).
Eigenschaften
IUPAC Name |
ethyl 2-cyano-3-ethoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ethoxymethylenecyanoacetate | |
CAS RN |
94-05-3 | |
| Record name | Ethyl (ethoxymethylene)cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

